PKR-IN-C16

Descripción

Propiedades

IUPAC Name |

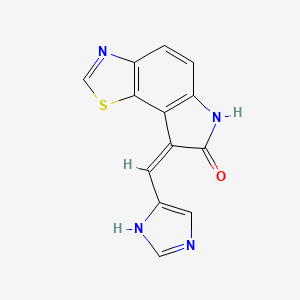

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBGXTUGODTSPK-BAQGIRSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159885-47-8, 608512-97-6 | |

| Record name | C-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolo-oxindole PKR inhibitor C16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C-16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of PKR-IN-C16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKR-IN-C16, also known as Imoxin or C16, is a potent and specific small molecule inhibitor of the double-stranded RNA-activated protein kinase (PKR). As a critical regulator of cellular stress responses, innate immunity, and protein synthesis, PKR has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to PKR and Its Inhibition

Double-stranded RNA-activated protein kinase (PKR), officially known as EIF2AK2, is a serine/threonine kinase that plays a central role in the cellular response to viral infections and other stress signals. Upon activation by double-stranded RNA (dsRNA), a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation. Activated PKR then phosphorylates its primary substrate, the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, thereby impeding viral propagation. Beyond its antiviral role, PKR is implicated in the regulation of apoptosis, inflammation, and cell proliferation through its influence on various signaling pathways, including the NF-κB pathway.

Given its multifaceted roles, dysregulation of PKR activity has been linked to the pathogenesis of numerous diseases. Consequently, the development of specific PKR inhibitors like this compound represents a promising therapeutic strategy. This compound is an imidazolo-oxindole compound that has demonstrated significant potential in preclinical studies.

Core Mechanism of Action of this compound

This compound functions as a highly specific, ATP-competitive inhibitor of PKR.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding pocket within the kinase domain of PKR, thereby preventing the autophosphorylation necessary for its activation.[1][2] This direct inhibition of PKR activation is the linchpin of its therapeutic effects, leading to the downstream modulation of key cellular signaling pathways.

Inhibition of the PKR/eIF2α Signaling Pathway

The canonical pathway influenced by this compound is the PKR/eIF2α signaling cascade. Under conditions of cellular stress that would normally activate PKR, the presence of this compound prevents the phosphorylation of eIF2α.[4][5] This blockade of eIF2α phosphorylation averts the shutdown of protein synthesis, a crucial factor in its neuroprotective and anti-apoptotic effects.

Modulation of the NF-κB Signaling Pathway

PKR is a known activator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.[3][4] PKR can activate the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB, where it drives the transcription of pro-inflammatory cytokines. This compound, by inhibiting PKR, prevents the activation of the IKK complex and subsequent NF-κB signaling.[3][4] This mechanism underlies its potent anti-inflammatory properties observed in various disease models.

Crosstalk with the NLRP3 Inflammasome

Recent evidence suggests a role for PKR in the activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[4] Studies have shown that this compound can suppress the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory profile.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: Biochemical and In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PKR Autophosphorylation) | 186-210 nM | Recombinant Human PKR | [1][6] |

| Effective Concentration (Inhibition of p-PKR) | 1-1000 nM | SH-SY5Y cells (Amyloid β-induced) | [5] |

| Effective Concentration (Inhibition of p-eIF2α) | 0.5 µM | DYT-PRKRA Lymphoblasts | [2] |

| Effective Concentration (Suppression of Cell Proliferation) | 500-3000 nM | Huh7 cells | [7] |

| Effective Concentration (Neuroprotection) | 0.1-0.3 µM | SH-SY5Y cells (ER stress-induced) | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Acute Excitotoxic Rat Model (Quinolinic Acid-induced) | 600 µg/kg | Intraperitoneal | 47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons; 97% inhibition of IL-1β increase. | [3][5] |

| Neonatal Hypoxia-Ischemia Rat Model | 100 µg/kg | Intraperitoneal | Significant reduction in brain infarct volume and apoptosis. | [8] |

| Hepatocellular Carcinoma Xenograft Mouse Model | 300 µg/kg/day | Intraperitoneal | Suppression of tumor growth and angiogenesis. | [7] |

| Sepsis-Induced Acute Kidney Injury Mouse Model (LPS-induced) | Not specified | Intraperitoneal | Attenuation of renal inflammation and injury. | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

- 1. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of PKR-IN-C16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of PKR-IN-C16, a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). This document provides a comprehensive overview of its mechanism of action, key applications in research, and detailed experimental protocols for its characterization.

Introduction to PKR and the Role of this compound

Double-stranded RNA-activated protein kinase (PKR), also known as EIF2AK2, is a crucial component of the innate immune system, acting as a sensor for viral infections. Upon binding to double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication, PKR undergoes dimerization and autophosphorylation, leading to its activation. Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key regulator of protein synthesis. This phosphorylation event results in a global shutdown of translation, thereby inhibiting viral replication.

However, the activation of the PKR pathway is not limited to viral defense. It is also implicated in a broader range of cellular stress responses, including inflammation, apoptosis, and neurodegeneration. Dysregulation of PKR activity has been linked to various pathological conditions, making it an attractive therapeutic target.

This compound (also known as C16 or Imoxin) is a specific, ATP-competitive inhibitor of PKR.[1][2] By binding to the ATP-binding site of the kinase, this compound effectively blocks its autophosphorylation and subsequent activation, thereby preventing the downstream phosphorylation of eIF2α and the ensuing cellular responses.[2][3] This targeted inhibition allows for the precise investigation of PKR's role in various biological processes and provides a potential therapeutic avenue for diseases associated with PKR overactivation.

Mechanism of Action

This compound functions as a direct inhibitor of PKR's kinase activity. The primary mechanism involves the competitive binding of the inhibitor to the ATP-binding pocket of the PKR kinase domain. This prevents the binding of ATP, which is essential for the autophosphorylation and activation of PKR. Consequently, PKR remains in its inactive, monomeric state, unable to phosphorylate its primary substrate, eIF2α.

The inhibition of PKR by this compound has several key downstream effects:

-

Prevention of Translational Shutdown: By blocking eIF2α phosphorylation, this compound prevents the inhibition of the guanine nucleotide exchange factor eIF2B, allowing for the continuous recycling of eIF2-GTP and the maintenance of global protein synthesis.[4]

-

Anti-apoptotic Effects: PKR activation is linked to apoptotic pathways. By inhibiting PKR, this compound can prevent apoptosis in various cell types and in response to different stimuli.[1][5]

-

Anti-inflammatory Properties: PKR is involved in the activation of inflammatory signaling pathways, including the NF-κB pathway and the NLRP3 inflammasome.[6] this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β.[1][7]

-

Neuroprotection: In models of neuroinflammation and neurodegeneration, this compound has demonstrated neuroprotective effects by reducing neuronal apoptosis and inflammation.[5][7]

-

Anti-tumor and Anti-angiogenic Activity: In some cancer models, this compound has been shown to suppress tumor cell proliferation and angiogenesis by downregulating the expression of various growth factors.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and effective concentrations in various experimental settings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (PKR Autophosphorylation) | 186-210 nM | Recombinant Human PKR | [2][8][9] |

| IC₅₀ (PKR Autophosphorylation) | 0.21 ± 0.04 µM | Recombinant Human PKR | [3][5] |

| Effective Concentration (Neuroprotection) | 0.1 - 0.3 µM | SH-SY5Y cells (ER stress-induced cell death) | [1] |

| Effective Concentration (Anti-apoptotic) | 1 - 1000 nM | SH-SY5Y cells (Amyloid β-induced caspase-3 activation) | [1] |

| Effective Concentration (Anti-proliferative) | 500 - 3000 nM | Huh7 cells (Hepatocellular Carcinoma) | [2][4] |

| Effective Concentration (Anti-proliferative) | 100 - 2000 nM | HCT116 and HT29 cells (Colorectal Cancer) | [10] |

| Effective Concentration (ISR Stimulation) | 6 µM | HeLa cells | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Rat (Quinolinic Acid-induced Neuroinflammation) | 60 µg/kg and 600 µg/kg | Intraperitoneal (i.p.) | Reduced PKR activation, IL-1β levels (97% inhibition at 600 µg/kg), neuronal loss (47% reduction), and cleaved caspase-3 positive neurons (37% reduction). | [1][7] |

| Rat (Neonatal Hypoxia-Ischemia) | 100 µg/kg | Intraperitoneal (i.p.) | Reduced infarct volume and apoptosis rate. | [5] |

| Mouse (Xenograft Tumor Model) | 300 µg/kg/day | Intraperitoneal (i.p.) | Reduced tumor growth rate and volume, inhibited angiogenesis. | [5] |

Signaling Pathways and Experimental Workflows

PKR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical PKR activation pathway and the point of intervention by this compound.

Caption: The PKR signaling pathway is initiated by dsRNA, leading to PKR activation and downstream effects.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the typical experimental steps to characterize the inhibitory effect of this compound.

Caption: A typical workflow for evaluating the efficacy of this compound from in vitro to in vivo studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro PKR Kinase Assay (Autophosphorylation Inhibition)

This assay measures the ability of this compound to inhibit the autophosphorylation of recombinant PKR.

Materials:

-

Recombinant human PKR

-

This compound

-

ATP (including radiolabeled [γ-³²P]ATP for radiometric detection, or cold ATP for antibody-based detection)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

dsRNA activator (e.g., poly(I:C))

-

SDS-PAGE reagents

-

PVDF membrane

-

Antibodies: Anti-phospho-PKR (Thr446 or Thr451), Anti-total PKR

-

Detection reagents (e.g., autoradiography film or chemiluminescent substrate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant PKR, and the desired concentrations of this compound (or vehicle control).

-

Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Activation: Add the dsRNA activator (e.g., poly(I:C)) to the reaction mixture to initiate PKR activation.

-

Initiation of Phosphorylation: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).

-

Incubation: Incubate the reaction at 30°C for 15-30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies (anti-phospho-PKR and anti-total PKR) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an appropriate method (autoradiography for ³²P or chemiluminescence for western blot).

-

-

Data Analysis: Quantify the band intensities for phosphorylated and total PKR. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of Phosphorylated eIF2α in Cultured Cells

This protocol details the detection of phosphorylated eIF2α in cells treated with a PKR activator and this compound.

Materials:

-

Cultured cells (e.g., SH-SY5Y, Huh7)

-

PKR activator (e.g., poly(I:C), thapsigargin)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE reagents

-

PVDF membrane

-

Antibodies: Anti-phospho-eIF2α (Ser51), Anti-total eIF2α, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a PKR activator for the desired time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies (anti-phospho-eIF2α, anti-total eIF2α, and loading control) overnight at 4°C.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated eIF2α to total eIF2α and the loading control.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cultured cells

-

This compound

-

96-well cell culture plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess the anti-apoptotic effects of this compound.

Materials:

-

Cultured cells

-

Apoptosis-inducing agent (e.g., staurosporine, amyloid-β)

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat with this compound for 1-2 hours.

-

Induce apoptosis with an appropriate stimulus.

-

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's protocol.

-

Assay Reaction:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Signal Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.

-

Data Analysis: Determine the fold-increase in caspase-3 activity relative to the untreated control.

Conclusion

This compound is a valuable research tool for dissecting the multifaceted roles of PKR in cellular physiology and pathology. Its specificity and potency make it an excellent pharmacological agent for inhibiting PKR activity in both in vitro and in vivo settings. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of PKR-mediated signaling pathways and their implications in various diseases. Further research into the therapeutic potential of PKR inhibition with compounds like this compound is warranted.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. biogot.com [biogot.com]

- 9. mpbio.com [mpbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

The PKR-IN-C16 Pathway: A Technical Guide to a Key Cellular Stress Response and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase R (PKR), officially known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a crucial mediator of the cellular stress response. As an interferon-inducible, double-stranded RNA (dsRNA)-activated protein kinase, PKR plays a pivotal role in the innate immune response to viral infections. Upon activation, typically by viral dsRNA, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). This event triggers a cascade that results in the general inhibition of protein synthesis, thereby impeding viral replication. Beyond its antiviral functions, PKR is implicated in a broader range of cellular processes, including the regulation of apoptosis, cell proliferation, and inflammatory responses through signaling pathways such as NF-κB and MAP kinases. Dysregulation of the PKR pathway has been linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling target for therapeutic intervention.

PKR-IN-C16, also known as C16, is a potent and specific, ATP-binding site-directed small molecule inhibitor of PKR.[1][2][3] By blocking the autophosphorylation of PKR, IN-C16 effectively prevents its activation and downstream signaling.[4][5] This inhibitory action has demonstrated significant neuroprotective, anti-inflammatory, and anti-tumor effects in various preclinical models, highlighting its therapeutic potential.[6][7][8][9] This technical guide provides an in-depth analysis of the this compound pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling mechanisms to support further research and drug development in this area.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory effects of this compound on the PKR pathway.

| Parameter | Value | Description | Reference |

| IC50 | 210 ± 40 nM | Concentration of this compound required for 50% inhibition of PKR autophosphorylation in an in vitro kinase assay. | [1][2] |

| Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| SH-SY5Y neuroblastoma cells | 1-1000 nM (4h) | Prevention of amyloid-β induced PKR phosphorylation and caspase-3 activation. | [8] |

| SH-SY5Y neuroblastoma cells | 0.1 or 0.3 µM (24h) | Protection against neuronal cell death induced by endoplasmic reticulum stress. | [8] |

| DYT-PRKRA lymphoblasts | 0.5 µM (24h) | Significant reduction in eIF2α phosphorylation and inhibition of apoptosis. | [1] |

| Huh7 hepatocellular carcinoma cells | 500-3000 nM | Dose-dependent decrease in PKR phosphorylation and suppression of cell proliferation. | [7] |

| Rat model of neuroinflammation | 600 µg/kg (i.p.) | Prevention of neuronal loss and reduction of IL-1β levels. | [8] |

| Neonatal rat hypoxia-ischemia model | 100 µg/kg (i.p.) | Reduction of infarct volume and apoptosis. | [1] |

| Mouse xenograft tumor model | 300 µg/kg/day (i.p.) | Reduced tumor growth rate and volume. | [1] |

Signaling Pathways

The activation of PKR by various stress signals initiates a cascade of downstream signaling events. This compound acts by directly inhibiting the autophosphorylation of PKR, thereby blocking these downstream effects.

Caption: The PKR signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and tailored for the analysis of the this compound pathway.

In Vitro PKR Kinase Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of PKR.

Materials:

-

Recombinant human PKR enzyme

-

This compound

-

ATP, [γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

dsRNA (poly I:C) as a PKR activator

-

SDS-PAGE gels and buffers

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant PKR, and the desired concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding dsRNA (to activate PKR) and a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabeled, phosphorylated PKR using a phosphorimager.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Western Blot Analysis of PKR and eIF2α Phosphorylation

This protocol is used to detect the levels of phosphorylated PKR (p-PKR) and phosphorylated eIF2α (p-eIF2α) in cell lysates.

Materials:

-

Cell culture reagents

-

PKR activator (e.g., tunicamycin for ER stress, poly I:C)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-PKR (Thr446/Thr451), anti-total PKR, anti-p-eIF2α (Ser51), anti-total eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-24 hours).

-

Induce PKR activation by treating the cells with a stressor (e.g., tunicamycin).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-PKR) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein and loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

This assay assesses the protective effects of this compound against cell death induced by stressors that activate the PKR pathway.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Inducer of cell death (e.g., tunicamycin to induce ER stress)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Pre-treat the cells with a range of concentrations of this compound or vehicle control for a specified duration.

-

Add the cell death-inducing agent to the wells (except for the untreated control wells).

-

Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

NF-κB Activation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation, and assesses the inhibitory effect of this compound.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

This compound

-

NF-κB activator (e.g., TNF-α or LPS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in imaging plates and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle.

-

Stimulate the cells with an NF-κB activator for a specific time (e.g., 30-60 minutes).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific binding with BSA solution.

-

Incubate with the anti-NF-κB p65 primary antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Analyze the images to quantify the nuclear translocation of NF-κB p65.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A representative experimental workflow for studying the this compound pathway.

Conclusion

The PKR signaling pathway represents a critical node in the cellular response to a multitude of stressors, with its dysregulation implicated in a wide array of human diseases. The specific inhibitor, this compound, has emerged as a valuable pharmacological tool for dissecting the complexities of this pathway and as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the this compound pathway, offering quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate further research. By leveraging this information, researchers and drug development professionals can advance our understanding of PKR-mediated cellular processes and accelerate the development of novel therapeutics targeting this important kinase.

References

- 1. glpbio.com [glpbio.com]

- 2. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

- 7. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PKR-IN-C16 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. The double-stranded RNA-dependent protein kinase (PKR) has emerged as a key regulator of the inflammatory cascade in the central nervous system. This technical guide provides an in-depth analysis of the PKR inhibitor, PKR-IN-C16 (also known as C16), and its significant role in mitigating neuroinflammation. We will explore its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to PKR and its Role in Neuroinflammation

The double-stranded RNA-dependent protein kinase (PKR) is a serine/threonine kinase that was initially identified for its role in the innate immune response to viral infections.[1] Upon activation by various stimuli, including viral double-stranded RNA, bacterial components like lipopolysaccharide (LPS), and inflammatory cytokines, PKR undergoes autophosphorylation.[2][3] Activated PKR plays a pivotal role in regulating cellular processes such as mRNA translation, apoptosis, and the inflammatory response.[1][2] In the context of the central nervous system, PKR activation is implicated in the neuroinflammatory processes associated with neurodegenerative diseases and acute brain injuries.[3][4]

This compound: A Specific Inhibitor of PKR

This compound is a potent and selective, ATP-binding site-directed inhibitor of PKR.[2] Its chemical formula is C13H8N4OS.[5] C16 has demonstrated neuroprotective properties in various preclinical models of neurological disorders by effectively crossing the blood-brain barrier and attenuating neuroinflammation and neuronal apoptosis.[6][7]

Mechanism of Action of this compound in Neuroinflammation

The primary mechanism by which this compound ameliorates neuroinflammation involves the inhibition of the PKR/eIF2α signaling pathway. This action leads to the downstream suppression of two major inflammatory cascades: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the PKR/eIF2α Signaling Pathway

Activated PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation leads to a general suppression of protein synthesis, which is a cellular defense mechanism.[2] However, it also contributes to the inflammatory response. This compound directly inhibits the kinase activity of PKR, thereby preventing the phosphorylation of eIF2α.[2]

Suppression of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. PKR can activate the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[2] By inhibiting PKR, C16 prevents the activation of NF-κB, thus reducing the expression of these inflammatory mediators.[2][4]

Downregulation of the NLRP3 Inflammasome and Pyroptosis

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into active caspase-1.[2] Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2] This process, known as pyroptosis, is a highly inflammatory form of programmed cell death. PKR has been shown to mediate the activation of the NLRP3 inflammasome.[2][8] this compound, by inhibiting PKR, suppresses the activation of the NLRP3 inflammasome, leading to reduced levels of active caspase-1, IL-1β, and IL-18.[2][8][9]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies, demonstrating the neuroprotective and anti-inflammatory effects of this compound.

Table 1: In Vivo Efficacy of this compound in Models of Neuroinflammation

| Model | Species | C16 Dose | Outcome | Quantitative Result | Reference |

| Acute Excitotoxic Brain Injury (Quinolinic Acid) | Rat | 600 μg/kg | Neuronal Loss Reduction | 47% decrease | [6] |

| Acute Excitotoxic Brain Injury (Quinolinic Acid) | Rat | 600 μg/kg | Cleaved Caspase-3 Positive Neurons | 37% decrease | [6] |

| Acute Excitotoxic Brain Injury (Quinolinic Acid) | Rat | 600 μg/kg | IL-1β Inhibition | 97% inhibition | [6] |

| Neonatal Hypoxia-Ischemia | Rat | 100 µg/kg | Infarct Volume Reduction | Significant reduction (P<0.01) | [4] |

| Neonatal Hypoxia-Ischemia | Rat | 100 µg/kg | Apoptosis Ratio Reduction | Significant reduction (P<0.01) | [4] |

| Sepsis-Induced Acute Kidney Injury (LPS model) | Mouse | 0.5 and 1 mg/kg | Pro-inflammatory Cytokine Reduction | Significant inhibition | [2] |

Table 2: In Vitro Efficacy of this compound

| Cell Type | Condition | C16 Concentration | Outcome | Quantitative Result | Reference |

| SH-SY5Y neuroblastoma cells | Amyloid β-induced stress | 1-1000 nM | Caspase-3 Activation | Prevention of activation | [10] |

| SH-SY5Y neuroblastoma cells | Endoplasmic Reticulum Stress | 0.1 or 0.3 μM | Neuronal Cell Death | Protective effect | [10] |

| Retinal Endothelial Cells | High Glucose | 500nM - 5µM | PKR Phosphorylation | Dose-dependent reduction | [11] |

| Cardiac Fibroblasts | LPS/ATP challenge | Not specified | NLRP3 and pro-IL-1β levels | Decrease | [9] |

| Cardiac Fibroblasts | LPS/ATP challenge | Not specified | Caspase-1 activation and mature IL-1β release | Decrease | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the effects of this compound.

Animal Models of Neuroinflammation

-

Acute Excitotoxic Brain Injury Model:

-

Neonatal Hypoxia-Ischemia Model:

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation:

Molecular Biology Techniques

-

Western Blotting:

-

Purpose: To quantify the protein levels of total and phosphorylated PKR, eIF2α, components of the NF-κB pathway (e.g., p-p65), and the NLRP3 inflammasome (NLRP3, ASC, cleaved caspase-1).[2][4]

-

General Protocol: Tissues or cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies followed by secondary antibodies. Protein bands are visualized and quantified.[2]

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Purpose: To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[4]

-

General Protocol: Total RNA is extracted from tissues or cells and reverse-transcribed into cDNA. qPCR is then performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.[4]

-

-

Immunohistochemistry/Immunofluorescence:

-

Purpose: To visualize and quantify markers of apoptosis (e.g., cleaved caspase-3) and neuronal loss in brain tissue sections.[6]

-

General Protocol: Brain tissue is fixed, sectioned, and incubated with primary antibodies against the target protein, followed by fluorescently labeled secondary antibodies. Images are captured using a microscope and analyzed.[6]

-

-

Luminex Assay:

-

Purpose: To simultaneously measure the levels of multiple cytokines in tissue homogenates.[6]

-

General Protocol: A bead-based immunoassay where beads coated with specific capture antibodies are incubated with the sample. After washing, a biotinylated detection antibody and then a streptavidin-phycoerythrin reporter are added. The beads are analyzed using a Luminex instrument.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound signaling pathway in neuroinflammation.

References

- 1. The Potential Role of Protein Kinase R as a Regulator of Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PKR modulates sterile systemic inflammation-triggered neuroinflammation and brain glucose metabolism disturbances [frontiersin.org]

- 4. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

PKR-IN-C16: A Deep Dive into its Role in Innate Immunity

A Technical Guide for Researchers and Drug Development Professionals

The imidazolo-oxindole compound, PKR-IN-C16 (also known as C16 or imoxin), has emerged as a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2] Initially recognized for its role in the host antiviral response, PKR is now understood to be a critical regulator of broader innate immune and inflammatory signaling pathways.[3][4] This guide provides an in-depth technical overview of this compound, its mechanism of action, and its significant implications for innate immunity, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is an ATP-binding site-directed small molecule inhibitor that effectively suppresses the autophosphorylation and subsequent activation of PKR.[4][5] The activation of PKR is a key event in response to various stimuli, including viral double-stranded RNA (dsRNA), bacterial components like lipopolysaccharide (LPS), and inflammatory cytokines.[3][6] Once activated, PKR phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a transient suppression of global protein synthesis, a primary antiviral strategy.[3][6] However, activated PKR also triggers diverse downstream signaling cascades that are pivotal in the innate immune response.

Modulation of Key Innate Immunity Signaling Pathways

This compound exerts its profound effects on innate immunity primarily through the modulation of two central signaling pathways: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of pro-inflammatory gene expression.[4][7] Activated PKR can directly interact with the IKK complex, a key kinase in the NF-κB pathway, leading to NF-κB activation and the subsequent transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][7] By inhibiting PKR activation, this compound effectively prevents the phosphorylation and activation of NF-κB, thereby downregulating the expression of these critical inflammatory mediators.[3][7] This has been demonstrated in various models, including sepsis-induced acute kidney injury and neuroinflammation.[3][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PKR Activation Favors Infectious Pancreatic Necrosis Virus Replication in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

PKR-IN-C16: A Technical Guide to its Role in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase R (PKR), a key player in the cellular stress response, has emerged as a significant factor in the progression of various cancers.[1][2][3] Its dysregulation is implicated in pathways controlling cell proliferation, apoptosis, and inflammation.[1][2][4] PKR-IN-C16 (also known as C16) is a potent and selective inhibitor of PKR that has demonstrated significant anti-proliferative effects in several cancer models.[5][6][7][8][9][10] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell proliferation, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to PKR and its Role in Cancer

Double-stranded RNA-activated protein kinase (PKR) is an interferon-inducible serine/threonine kinase.[1][3] While its primary role is in the antiviral defense mechanism of the cell, it is also activated by various cellular stress signals.[2] The role of PKR in cancer is complex and can be context-dependent, acting as both a tumor suppressor and a promoter.[1][2][4] In several cancers, including colorectal and hepatocellular carcinoma, high expression of PKR is associated with tumor progression.[5][6][8] PKR can modulate multiple signaling pathways crucial for cancer cell survival and proliferation, including the eIF2α, NF-κB, and MAPK pathways.[1][2]

This compound: A Selective PKR Inhibitor

This compound is an imidazolo-oxindole compound that acts as an ATP-competitive inhibitor of PKR's kinase activity.[11] By binding to the ATP-binding pocket of PKR, it prevents its autophosphorylation and subsequent activation, thereby blocking its downstream signaling cascades.[12] This inhibitory action forms the basis of its anti-cancer properties.

Mechanism of Action in Cancer Cell Proliferation

This compound exerts its anti-proliferative effects through several key mechanisms:

-

Cell Cycle Arrest: In colorectal cancer cells, this compound treatment leads to a G1 phase cell cycle arrest.[5][7][8][9][10] This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[5][7][8][9][10] p21, in turn, inhibits the activity of cyclin-CDK complexes that are essential for the G1/S phase transition.[3][7][13][14]

-

Inhibition of Angiogenesis: In hepatocellular carcinoma, this compound has been shown to suppress angiogenesis, the formation of new blood vessels that is critical for tumor growth.[6][15] It achieves this by downregulating the expression of several key growth factors, including VEGF, PDGF, FGF, and EGF.[6][15]

-

Modulation of Signaling Pathways: this compound influences critical signaling pathways that are often dysregulated in cancer:

-

PKR/eIF2α Pathway: By inhibiting PKR, this compound prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[16] Phosphorylated eIF2α normally leads to a global shutdown of protein synthesis, but can also paradoxically promote the translation of certain stress-related proteins that can aid tumor survival.

-

NF-κB Pathway: PKR is known to activate the NF-κB pathway, a key regulator of inflammation and cell survival.[1][2] Inhibition of PKR by this compound can lead to the downregulation of NF-κB activity, thereby promoting apoptosis and reducing inflammation within the tumor microenvironment.[16]

-

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the anti-proliferative effects of this compound in various cancer cell lines.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effective Concentration Range | Observed Effect | Reference |

| HCT116 | Colorectal Cancer | 100 - 1000 nM | Dose-dependent suppression of cell proliferation | [9] |

| HT29 | Colorectal Cancer | 100 - 1000 nM | Dose-dependent suppression of cell proliferation | [9] |

| Huh7 | Hepatocellular Carcinoma | 500 - 3000 nM | Dose-dependent suppression of cell proliferation | [6][15] |

| SH-SY5Y | Neuroblastoma | 1 - 1000 nM | Reduction in phosphorylated PKR | [17] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| BALB/c-nu/nu mice with Huh7 xenografts | Hepatocellular Carcinoma | 300 µg/kg (i.p.) | Suppression of tumor growth and angiogenesis | [6][15] |

| Rat model of acute excitotoxicity | - | 600 µg/kg | Reduced neuronal loss and inflammation | [18] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[19]

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., p-PKR, p21) following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKR, anti-PKR, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[20]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[21]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising anti-cancer agent that targets the PKR kinase. Its ability to induce cell cycle arrest and inhibit angiogenesis highlights its potential as a therapeutic strategy for various cancers. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the role of this compound in cancer cell proliferation. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

- 1. The impact of PKR activation: from neurodegeneration to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of protein kinase R in cancer: Potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Frontiers | PKR: A Kinase to Remember [frontiersin.org]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Clinical and therapeutic potential of protein kinase PKR in cancer and metabolism | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

PKR-IN-C16 for Sepsis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The inflammatory cascade, central to sepsis pathophysiology, presents numerous targets for therapeutic intervention. One such target is the double-stranded RNA-activated protein kinase (PKR), a key mediator of the innate immune response. This technical guide provides an in-depth overview of PKR-IN-C16, a potent and selective inhibitor of PKR, and its potential application in sepsis research. We consolidate current knowledge on its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for sepsis.

Introduction to this compound

This compound (also known as C16 or Imoxin) is a small molecule, ATP-binding site-directed inhibitor of PKR autophosphorylation.[1] Originally identified for its role in the antiviral response, PKR is now recognized as a critical regulator of inflammation, apoptosis, and cell proliferation.[2] In the context of sepsis, which is often triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), PKR activation contributes to the overwhelming inflammatory response that can lead to organ damage.[1] this compound, by blocking this activation, offers a targeted approach to mitigate the pathological inflammation seen in sepsis.

Chemical Properties:

-

Molecular Formula: C₁₃H₈N₄OS[2]

-

Molecular Weight: 268.29 g/mol [2]

-

CAS Number: 608512-97-6[2]

-

Solubility: Soluble in DMSO (up to 14 mg/mL) and DMF (0.5 mg/mL). Insoluble in water and ethanol.[3]

-

Storage: Store at -20°C as a solid or in solvent.[4]

Mechanism of Action in Sepsis

In sepsis models, particularly those induced by LPS, this compound has been shown to ameliorate organ damage, with the most detailed research focusing on sepsis-induced acute kidney injury (AKI).[1] The protective effects of this compound are attributed to its modulation of two critical downstream signaling pathways: the NF-κB pathway and the NLRP3 inflammasome-mediated pyroptosis pathway.[1]

Inhibition of the PKR/eIF2α/NF-κB Signaling Axis

Upon activation by stimuli like LPS, PKR phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). This event, while part of a canonical stress response, also leads to the activation of the transcription factor NF-κB.[1] NF-κB is a master regulator of inflammation, driving the expression of numerous pro-inflammatory cytokines and chemokines that contribute to the "cytokine storm" in sepsis.[1]

This compound directly inhibits the autophosphorylation of PKR, thereby preventing the phosphorylation of eIF2α and blocking the subsequent activation of NF-κB.[1] This dampens the transcription of NF-κB target genes, reducing the inflammatory response in organs like the kidney.

Suppression of the NLRP3 Inflammasome and Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death crucial in the response to infection. In sepsis, excessive pyroptosis contributes significantly to tissue damage. The NLRP3 inflammasome is a key protein complex that, when activated, cleaves pro-caspase-1 into active caspase-1.[1] Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to form pores in the cell membrane, leading to cell lysis and the release of inflammatory contents.

PKR has been shown to be an upstream activator of the NLRP3 inflammasome.[1] Studies demonstrate that treatment with this compound significantly reduces the expression of key components of the pyroptosis pathway, including NLRP3, ASC (an adaptor protein), and cleaved caspase-1, leading to decreased levels of mature IL-1β and IL-18 in the kidney during LPS-induced sepsis.[1]

Quantitative Data from Preclinical Sepsis Models

The following tables summarize key quantitative findings from a study by Zhou et al. (2020) using a lipopolysaccharide (LPS)-induced sepsis model in C57BL/6J mice.[1] Data are estimated from published graphical representations and should be interpreted accordingly.

Table 1: Effect of this compound on Renal Function and Injury Markers

| Group | Histopathological Score (Kidney) | Serum BUN (mmol/L) | Serum Creatinine (μmol/L) |

| Control (Saline) | ~0.5 | ~8 | ~15 |

| LPS + Vehicle | ~3.8 | ~30 | ~75 |

| LPS + C16 (0.5 mg/kg) | ~2.5 | ~20 | ~50 |

| LPS + C16 (1.0 mg/kg) | ~1.5 | ~15 | ~30 |

Table 2: Effect of this compound on Renal Pro-inflammatory Cytokine mRNA Levels (Relative Expression)

| Group | TNF-α | IL-6 | MCP-1 |

| Control (Saline) | 1.0 | 1.0 | 1.0 |

| LPS + Vehicle | ~6.0 | ~12.0 | ~8.0 |

| LPS + C16 (1.0 mg/kg) | ~2.5 | ~4.0 | ~3.0 |

Table 3: Effect of this compound on Renal Pyroptosis-Related Protein Levels (Relative Expression)

| Group | NLRP3 | ASC | Cleaved Caspase-1 |

| Control (Saline) | ~0.2 | ~0.2 | ~0.1 |

| LPS + Vehicle | ~1.0 | ~1.0 | ~1.0 |

| LPS + C16 (1.0 mg/kg) | ~0.4 | ~0.4 | ~0.3 |

Selectivity and Off-Target Considerations

While this compound is described as a selective PKR inhibitor, it is crucial for researchers to be aware of potential off-target effects. Computational analysis and subsequent experimental validation have shown that this compound can inhibit Fibroblast Growth Factor Receptor 2 (FGFR2) with a higher potency (IC₅₀ of 31.8 nM) than its primary target, PKR (IC₅₀ of 141 nM). Researchers should consider this cross-activity when interpreting results, particularly in experimental systems where FGFR2 signaling is relevant.

Experimental Protocols

The following are representative protocols for key experiments involved in evaluating this compound in a sepsis model, based on methodologies described in the literature.[1]

LPS-Induced Sepsis and AKI Model in Mice

This protocol establishes a model of systemic inflammation and acute kidney injury that mimics aspects of sepsis.

-

Animals: Male C57BL/6J mice, 8 weeks old, weighing 18-22g.

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Groups:

-

Control: Vehicle (0.5% DMSO in PBS) + Saline

-

Sepsis Model: Vehicle + LPS

-

Treatment Group 1: this compound (0.5 mg/kg) + LPS

-

Treatment Group 2: this compound (1.0 mg/kg) + LPS

-

-

Procedure:

-

One hour before LPS challenge, administer this compound or vehicle via intraperitoneal (IP) injection.

-

Induce sepsis by administering LPS (from E. coli O111:B4) at 15 mg/kg via IP injection. Control animals receive an equal volume of sterile 0.9% saline.

-

Monitor animals for signs of distress.

-

At a predetermined endpoint (e.g., 24 hours), euthanize animals.

-

Collect blood via cardiac puncture for serum analysis (BUN, creatinine).

-

Perfuse kidneys with cold PBS and harvest for histology, Western blot, and PCR analysis.

-

Western Blot for Pyroptosis Markers

-

Tissue Lysis: Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Anti-NLRP3

-

Anti-ASC

-

Anti-Caspase-1 (for cleaved fragment)

-

Anti-β-actin (as loading control)

-

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST and visualize bands using an enhanced chemiluminescence (ECL) detection system. Quantify band density using image analysis software.

TUNEL Assay for Apoptosis/Pyroptosis

-

Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

-

Staining: Deparaffinize and rehydrate the tissue sections. Follow the manufacturer's instructions for a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit. This typically involves proteinase K digestion, equilibration, and incubation with TdT enzyme and a labeled dUTP.

-

Visualization: Use a fluorescent microscope to visualize TUNEL-positive cells (indicating DNA fragmentation). A counterstain (e.g., DAPI) is used to visualize all cell nuclei.

-

Quantification: Count the number of TUNEL-positive cells across several high-power fields to determine an apoptotic/pyroptotic index.

Broader Implications and Future Directions

The promising results of this compound in mitigating sepsis-induced AKI suggest its potential applicability to other forms of organ damage in sepsis. Research indicates that PKR inhibition can also attenuate LPS-induced lung injury.[1] Future research should focus on:

-

Evaluating the efficacy of this compound in other clinically relevant sepsis models, such as cecal ligation and puncture (CLP).

-

Investigating its protective effects on other organs commonly affected by sepsis, including the lungs, liver, and heart.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to determine the optimal dosing, bioavailability, and half-life of the compound.

-

Exploring potential synergistic effects when combined with standard sepsis therapies like antibiotics and fluid resuscitation.

Conclusion

This compound represents a targeted therapeutic strategy for sepsis that addresses the root of the dysregulated inflammatory response. By inhibiting PKR, it simultaneously modulates the NF-κB and NLRP3 inflammasome pathways, leading to reduced inflammation, pyroptosis, and organ damage in preclinical models. While further research is needed to fully elucidate its therapeutic potential and safety profile, this compound stands out as a valuable tool for scientists and drug developers working to combat the devastating consequences of sepsis.

References

- 1. glpbio.com [glpbio.com]

- 2. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

PKR-IN-C16: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKR-IN-C16, also known as C16 or imoxin, is a potent and selective, ATP-binding site-directed inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] This imidazolo-oxindole compound has demonstrated significant therapeutic potential across a range of preclinical models, including those for neurodegenerative diseases, cancer, and inflammatory conditions.[3][4][5] Its mechanism of action centers on the inhibition of PKR autophosphorylation, thereby modulating downstream signaling pathways involved in apoptosis, inflammation, and protein synthesis.[6][7] This technical guide provides a comprehensive overview of the discovery, development, and biological activity of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Development

This compound, chemically identified as an imidazolo-oxindole derivative, emerged from research focused on identifying small molecule inhibitors of PKR.[3] It is also known by the code GW506033X.[4] The development of C16 was driven by the therapeutic potential of targeting PKR, a key regulator of cellular stress responses. While the precise, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its chemical structure is known, and its development has spurred the design and synthesis of other novel benzoimidazole and oxindole-based PKR inhibitors.[8][9][10] C16 acts as a potent, ATP-binding site-directed inhibitor of PKR, effectively blocking its autophosphorylation.[1][5]

Quantitative Biological Data

The biological activity of this compound has been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | IC50 / Concentration | Effect | Reference(s) |

| PKR Autophosphorylation Inhibition | Recombinant PKR | 210 nM | Inhibition of RNA-induced PKR autophosphorylation | [1] |

| Rescue of PKR-dependent Translation Block | --- | 100 nM | Rescue of translation inhibition | [1] |

| Cell Viability (MTS Assay) | Huh7 (Hepatocellular Carcinoma) | 500–3000 nM | Dose-dependent suppression of proliferation | [8] |

| Neuronal Protection (ER Stress) | SH-SY5Y (Neuroblastoma) | 0.1 or 0.3 μM (24h) | Protection against neuronal cell death | [11] |

| Inhibition of Aβ-induced Caspase-3 Activation | SH-SY5Y (Neuroblastoma) | 1-1000 nM (4h) | Prevention of PKR phosphorylation and caspase-3 activation | [11] |

| Inhibition of PKR Phosphorylation | Retinal Endothelial Cells (High Glucose) | 500nM, 1µM, 2µM, 5µM | Dose-dependent reduction of phosphorylated PKR to total PKR ratio | [12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Key Findings | Reference(s) |

| Acute Excitotoxic Rat Model (Quinolinic Acid-induced) | 600 μg/kg | Intraperitoneal | 97% inhibition of IL-1β increase; 47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons | [13] |

| Neonatal Hypoxia-Ischemia Rat Model | 100 µg/kg | Intraperitoneal | Reduced infarct volume and apoptosis ratio; Reduced pro-inflammatory cytokine mRNA expression | [14] |

| Hepatocellular Carcinoma Xenograft Mouse Model | 300 μg/kg | Intraperitoneal | Suppressed tumor growth and angiogenesis | [4][10] |

| Sepsis-Induced Acute Kidney Injury Mouse Model (LPS-induced) | 0.5 and 1 mg/kg | Intraperitoneal | Attenuated renal inflammation and injury; Inhibited NF-κB activation and NLRP3-mediated pyroptosis | [11][15] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with several critical downstream signaling pathways.

The PKR/eIF2α Signaling Pathway